molecular formula C6H9NO2 B3423351 2-aminohex-4-ynoic acid CAS No. 29834-75-1

2-aminohex-4-ynoic acid

Cat. No.: B3423351
CAS No.: 29834-75-1
M. Wt: 127.14 g/mol
InChI Key: VDWGCMRALYSYJV-UHFFFAOYSA-N
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Description

2-aminohex-4-ynoic acid is a unique amino acid derivative that has garnered attention due to its potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an amino group and a triple bond within its six-carbon chain structure, making it a versatile molecule for synthetic and research purposes.

Scientific Research Applications

2-aminohex-4-ynoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It serves as a probe to study enzyme mechanisms and protein interactions.

    Medicine: It has potential therapeutic applications, including as an inhibitor of specific enzymes.

    Industry: It is used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

Target of Action

The primary target of 2-aminohex-4-ynoic acid, also known as γ-Acetylenic-GABA or 4-aminohex-5-ynoic acid, is the enzyme 4-aminobutyrate transaminase (GABA-T) . This enzyme plays a crucial role in the conversion of γ-aminobutyric acid (GABA) to L-glutamate .

Mode of Action

This compound acts as a potent and irreversible inhibitor of GABA-T . By inhibiting this enzyme, the conversion of GABA to L-glutamate is halted. This leads to an elevation of GABA levels in the brain .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the GABA shunt , a series of reactions that bypass the second step of the TCA cycle. The inhibition of GABA-T disrupts this pathway, leading to an increase in GABA levels and a decrease in L-glutamate levels .

Result of Action

The increase in GABA levels in the brain due to the action of this compound can have several effects. GABA is the primary inhibitory neurotransmitter in the brain, and increased levels can lead to enhanced inhibitory signaling. This has been associated with potential uses in the treatment of conditions like seizures and tardive dyskinesia .

Safety and Hazards

The safety data sheet for a similar compound, “(S)-2-Amino-4-hexynoic acid”, suggests that in case of inhalation, the victim should be moved to fresh air. If it comes into contact with the skin, it should be washed off with soap and water. If ingested, the mouth should be rinsed .

Biochemical Analysis

Biochemical Properties

2-aminohex-4-ynoic acid plays a crucial role in various biochemical reactions. It is known to interact with several enzymes, including ornithine aminotransferase and gamma-aminobutyric acid (GABA) transaminase . These interactions are essential for the compound’s function in metabolic pathways. For instance, this compound acts as an inhibitor of ornithine aminotransferase, which is involved in the urea cycle and the metabolism of amino acids . The inhibition of this enzyme can lead to an accumulation of ornithine and a subsequent increase in the levels of glutamate and GABA, highlighting the compound’s role in neurotransmitter regulation .

Cellular Effects

This compound has been shown to affect various cellular processes. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with GABA transaminase can alter GABA levels in neurons, affecting neurotransmission and potentially leading to changes in neuronal excitability . Additionally, this compound can impact the expression of genes involved in amino acid metabolism and neurotransmitter synthesis, further influencing cellular function .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific enzymes and proteins. The compound acts as an irreversible inhibitor of ornithine aminotransferase by forming a covalent bond with the enzyme’s active site . This inhibition prevents the enzyme from catalyzing the transamination of ornithine, leading to an accumulation of ornithine and a decrease in the production of downstream metabolites such as glutamate and GABA . Additionally, this compound can modulate gene expression by influencing transcription factors and other regulatory proteins involved in amino acid metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a reduction in its inhibitory activity . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained inhibition of ornithine aminotransferase and alterations in cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit ornithine aminotransferase without causing significant toxicity . At higher doses, this compound can lead to adverse effects, including neurotoxicity and disruptions in amino acid metabolism . These threshold effects highlight the importance of careful dosage optimization in experimental studies to balance efficacy and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to amino acid metabolism. The compound interacts with enzymes such as ornithine aminotransferase and GABA transaminase, influencing the flux of metabolites through these pathways . By inhibiting ornithine aminotransferase, this compound can alter the levels of key metabolites, including ornithine, glutamate, and GABA, thereby impacting neurotransmitter synthesis and overall metabolic balance .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, such as neurons and other cells involved in amino acid metabolism . The distribution of this compound within tissues can influence its efficacy and potential side effects, as localized concentrations of the compound can vary depending on the presence of transporters and binding proteins .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with enzymes involved in amino acid metabolism . Additionally, this compound can be targeted to specific cellular compartments through post-translational modifications and targeting signals, ensuring its proper localization and function within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-aminohex-4-ynoic acid typically involves the use of starting materials such as hex-4-ynoic acid and ammonia. One common method includes the following steps:

    Formation of Hex-4-ynoic Acid: This can be achieved through the reaction of but-2-yne with carbon monoxide and water in the presence of a catalyst.

    Amination: The hex-4-ynoic acid is then reacted with ammonia or an amine source under controlled conditions to introduce the amino group at the second carbon position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

2-aminohex-4-ynoic acid can undergo various chemical reactions, including:

    Oxidation: The triple bond can be oxidized to form diketones or other oxidized products.

    Reduction: The triple bond can be reduced to a double bond or a single bond, depending on the reagents and conditions used.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.

    Substitution: Halogenating agents or nucleophiles can be used to introduce new functional groups.

Major Products Formed

    Oxidation: Diketones or carboxylic acids.

    Reduction: Alkenes or alkanes.

    Substitution: Various substituted amino acids or amides.

Comparison with Similar Compounds

2-aminohex-4-ynoic acid can be compared with other similar compounds, such as:

    Gamma-acetylenic gamma-aminobutyric acid: Another gamma-aminobutyric acid transaminase inhibitor with a similar mechanism of action.

    Propargylglycine: An inhibitor of gamma-cystathionase with a similar acetylenic structure.

    4-aminohex-5-ynoic acid: A compound with a similar structure but different functional groups.

These compounds share structural similarities but differ in their specific applications and mechanisms of action, highlighting the uniqueness of this compound in its specific interactions and uses.

Properties

IUPAC Name

2-aminohex-4-ynoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c1-2-3-4-5(7)6(8)9/h5H,4,7H2,1H3,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDWGCMRALYSYJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCC(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40276681, DTXSID40966959
Record name 4-Hexynoic acid, 2-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40276681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Aminohex-4-ynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40966959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52523-53-2, 29834-75-1
Record name 4-Hexynoic acid, 2-amino-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052523532
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hexynoic acid, 2-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40276681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Aminohex-4-ynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40966959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of 2-Amino-4-hexynoic acid (AHA)?

A1: 2-Amino-4-hexynoic acid acts as an inhibitor of the enzyme ATP:L-methionine S-adenosyltransferase (MAT). [, , , , ] This enzyme catalyzes the formation of S-adenosyl-L-methionine (SAM) from L-methionine and ATP. By inhibiting MAT, AHA ultimately reduces the levels of SAM in various tissues. []

Q2: Why is the inhibition of SAM synthesis significant?

A2: SAM is a crucial methyl donor involved in numerous cellular processes, including DNA methylation, polyamine biosynthesis, and ethylene biosynthesis in plants. [, ] Therefore, reducing SAM levels via AHA can impact these processes.

Q3: How does the structure of AHA contribute to its inhibitory activity against MAT?

A3: AHA's structure closely resembles an extended conformation of L-methionine, the natural substrate of MAT. [, ] This structural similarity allows AHA to bind to the active site of MAT and compete with L-methionine, leading to enzyme inhibition. The presence of the alkyne group and specific stereochemistry are crucial for its activity. [, ]

Q4: Are there differences in AHA's inhibitory potency across different species?

A4: Yes, research indicates variations in AHA's inhibitory potency depending on the source of the MAT enzyme. For instance, (Z)-L-2-Amino-5-chloro-trans-4-hexenoic acid, a derivative of AHA, shows a higher affinity for rat liver MAT compared to MAT enzymes from yeast or E. coli. []

Q5: Are there any activating effects observed with AHA on MAT?

A6: Interestingly, low concentrations of AHA demonstrate an activating effect on rat and mouse liver MAT, unlike MAT from other tissues or species. [] This activation occurs at low L-methionine concentrations and diminishes with increasing L-methionine levels, suggesting a complex regulatory mechanism. []

Q6: Has AHA been used in any specific research applications?

A7: AHA serves as a valuable tool to investigate ethylene biosynthesis in plants. [] Additionally, due to its structural similarity to norleucine, researchers have utilized AHA as a precursor for synthesizing tritium-labeled peptides for various biological assays. [, ] For instance, tritium-labeled Boc-[Nle11]-substance P5-11 and [3H]-Boc-[Nle28, 31]-CCK27–33 have been synthesized using AHA derivatives. [, ]

Q7: Is 2-Amino-4-hexynoic acid found naturally?

A8: Yes, 2-Amino-4-hexynoic acid has been isolated from the fruiting bodies of the mushroom Tricholomopsis rutilans. [] It's also found in another mushroom, Amanita miculifera, alongside related amino acids like (2R)-2-amino-6-hydroxy-4-hexynoic acid and 2-amino-5-chloro-5-hexenoic acid. []

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